

# Spectroscopic Analysis of Dimethyl 2-bromoterephthalate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Dimethyl 2-bromoterephthalate

Cat. No.: B101079

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This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for **Dimethyl 2-bromoterephthalate**, a key intermediate in the synthesis of specialized polymers and pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

## Molecular and Spectroscopic Overview

**Dimethyl 2-bromoterephthalate** is an aromatic ester with the molecular formula  $C_{10}H_9BrO_4$  and a molecular weight of 273.08 g/mol <sup>[1]</sup>. Spectroscopic techniques such as FTIR and MS are crucial for confirming its molecular structure and purity. FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies, while mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

## FTIR Spectroscopic Data

The FTIR spectrum of **Dimethyl 2-bromoterephthalate** is characterized by the presence of strong absorption bands corresponding to the ester functional groups and the carbon-bromine bond.

Table 1: Summary of Key FTIR Absorption Bands for **Dimethyl 2-bromoterephthalate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~1720-1742	C=O Stretch	Aromatic Ester
~1250-1310	C-C-O Asymmetric Stretch	Ester
~1100-1130	O-C-C Symmetric Stretch	Ester
~500	C-Br Stretch	Aryl Halide

Data interpreted from characteristic vibrational frequencies of similar aromatic esters and bromo-compounds.

[\[1\]](#)

## Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of **Dimethyl 2-bromoterephthalate** results in a characteristic fragmentation pattern that confirms its molecular structure. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (<sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

Table 2: Key Mass Spectrometry Peaks and Putative Fragment Assignments for **Dimethyl 2-bromoterephthalate**

m/z	Putative Fragment	Notes
272/274	$[\text{C}_{10}\text{H}_9\text{BrO}_4]^+$	Molecular ion peak ( $\text{M}^+$ )
241/243	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy group
213/215	$[\text{M} - \text{COOCH}_3]^+$	Loss of a carbomethoxy group
163	$[\text{M} - \text{Br} - \text{COOCH}_3]^+$	Loss of bromine and a carbomethoxy group
75	$[\text{C}_6\text{H}_3]^+$	Aromatic fragment

The m/z values 241 and 243 represent the most abundant peaks in the mass spectrum, corresponding to the loss of a methoxy radical from the molecular ion containing  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , respectively.[2]

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **Dimethyl 2-bromoterephthalate** to identify its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

- **Sample Preparation:** A small amount of crystalline **Dimethyl 2-bromoterephthalate** is placed directly onto the ATR crystal. Ensure the sample is dry and covers the crystal surface.
- **Instrument:** A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is then placed on the crystal, and pressure is applied to ensure good contact.
  - The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dimethyl 2-bromoterephthalate**.

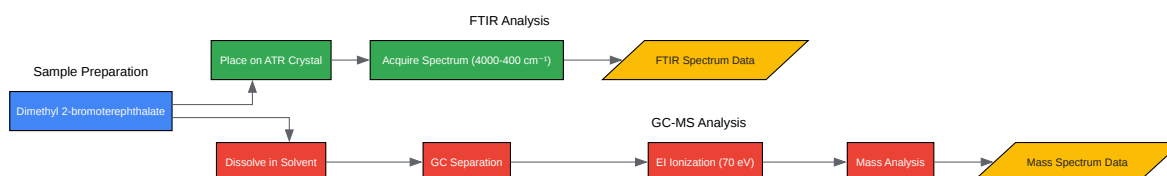
Methodology:

- Sample Preparation: A dilute solution of **Dimethyl 2-bromoterephthalate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatograph (GC) Conditions:
  - Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Scan Range: m/z 50-350.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dimethyl 2-bromoterephthalate**.



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Caption: Experimental workflow for FTIR and GC-MS analysis.

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## References

- 1. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]
- 2. Dimethyl 2-bromoterephthalate | C<sub>10</sub>H<sub>9</sub>BrO<sub>4</sub> | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl 2-bromoterephthalate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101079#spectroscopic-data-for-dimethyl-2-bromoterephthalate-ftir-ms>]

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